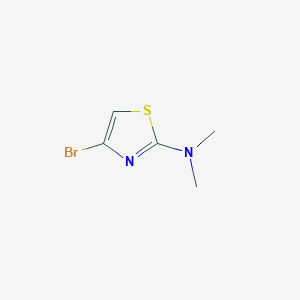

4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine

Overview

Description

4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine, also known as 4-Bromo-N,N-dimethyl-2-thiazolamine, is a heterocyclic compound belonging to the family of thiazolamines. It is a colorless solid with a melting point of 134-135°C and a boiling point of 247-248°C. This compound is a versatile compound that has been widely used in various fields of scientific research, particularly in the fields of chemistry, biology, and medicine.

Scientific Research Applications

Security Ink Development

One notable application is in the field of security ink development. A study by Xiao-lin Lu & M. Xia (2016) demonstrated the potential of a novel V-shaped molecule, which exhibits morphology-dependent fluorochromism induced by mechanical force or surrounding pH stimuli, for use as a security ink. This substance shows enhanced quantum yields in highly polar solvents, suggesting its utility in creating security features that are difficult to replicate or alter without the specific stimuli response characteristics of the ink (Xiao-lin Lu & M. Xia, 2016).

Synthetic Chemistry

In synthetic chemistry, "4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine" and its derivatives serve as critical intermediates for various chemical reactions. Marco Colella et al. (2018) introduced a synthetic protocol utilizing 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for preparing thiazoles. This approach enables the introduction of a bromodifluoromethyl group at the C4 position of the thiazole, indicating its significance in drug discovery and radiopharmaceutics (Marco Colella et al., 2018).

Biological Activity Studies

Another research area explores the biological activity of thiazole derivatives. Sudad A. Jaber et al. (2021) synthesized a cadmium (II) complex derived from a thiazolyl azo ligand and examined its antifungal and antibacterial activities. This study underscores the potential of thiazole compounds in developing new antimicrobial agents (Sudad A. Jaber et al., 2021).

Coordination Chemistry

Research by Raúl Ramírez-Trejo et al. (2010) in coordination chemistry highlighted the synthesis and structural analysis of coordination compounds derived from enantiomerically pure 2-amino-thiazoles. These compounds were prepared through template reactions, demonstrating the versatility of thiazole derivatives in forming complex structures with potential applications in catalysis and material science (Raúl Ramírez-Trejo et al., 2010).

Supramolecular Chemistry

Shouwen Jin & Da‐qi Wang (2012) reported on the hydrogen-bonded 3D supramolecular architectures constructed from saccharinate and 2-amino heterocyclic compounds, illustrating the role of "this compound" derivatives in forming intricate molecular assemblies. These findings have implications for the design of novel materials with specific mechanical, optical, or electronic properties (Shouwen Jin & Da‐qi Wang, 2012).

Mechanism of Action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, suggesting they may interact with multiple targets .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets would need further investigation.

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .

Biochemical Analysis

Biochemical Properties

4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in microbial resistance, making them potential candidates for antimicrobial therapies . The compound’s interaction with enzymes often involves binding to the active site, thereby inhibiting the enzyme’s activity and preventing the progression of the biochemical pathway.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have demonstrated cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation . The compound’s impact on cell signaling pathways can lead to altered gene expression, affecting the overall cellular function and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound can bind to enzymes, leading to their inhibition or activation. This binding often occurs at the enzyme’s active site, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, although some degradation may occur under certain conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs or disruption of normal physiological processes. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, which may contribute to its overall biological activity . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, influencing cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound may localize to specific cellular compartments or organelles, where it exerts its effects. The compound’s distribution can influence its concentration at the target site, affecting its overall efficacy and potency.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting cellular processes such as metabolism or signaling.

Properties

IUPAC Name |

4-bromo-N,N-dimethyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2S/c1-8(2)5-7-4(6)3-9-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIGVPZFJHWNID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596040 | |

| Record name | 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209260-76-4 | |

| Record name | 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289618.png)

![3-Bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1289619.png)

![3-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1289620.png)

![2-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid](/img/structure/B1289641.png)

![9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1289646.png)